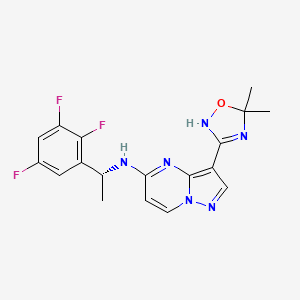
Alk/ros1-IN-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alk/ros1-IN-4 is a compound known for its inhibitory effects on the anaplastic lymphoma kinase (ALK) and ROS proto-oncogene 1 (ROS1) tyrosine kinases. These kinases are implicated in various cancers, including non-small cell lung cancer. The compound is designed to target and inhibit the activity of these kinases, thereby preventing the proliferation and survival of cancer cells.
Preparation Methods
The synthesis of Alk/ros1-IN-4 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve:
Formation of Intermediates: Initial steps may include the preparation of key intermediates through reactions such as nucleophilic substitution or condensation.
Coupling Reactions: The intermediates are then subjected to coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Alk/ros1-IN-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups, typically using nucleophiles or electrophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Alk/ros1-IN-4 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: It is used as a model compound to study the mechanisms of kinase inhibition and to develop new synthetic methodologies.
Biology: The compound is used in cell-based assays to investigate the role of ALK and ROS1 in cellular processes and to screen for potential therapeutic agents.
Medicine: this compound is explored as a potential therapeutic agent for treating cancers that involve ALK and ROS1 rearrangements. It is also used in preclinical studies to evaluate its efficacy and safety.
Mechanism of Action
The mechanism of action of Alk/ros1-IN-4 involves the inhibition of the kinase activity of ALK and ROS1. By binding to the active site of these kinases, the compound prevents the phosphorylation of downstream signaling molecules, thereby blocking the signaling pathways that promote cell proliferation and survival. This inhibition leads to the apoptosis of cancer cells that rely on these kinases for growth.
Comparison with Similar Compounds
Alk/ros1-IN-4 is compared with other similar compounds, such as crizotinib, ceritinib, and alectinib, which also target ALK and ROS1. While these compounds share similar mechanisms of action, this compound may exhibit unique properties such as higher potency, selectivity, or reduced resistance. Other similar compounds include:
Crizotinib: An ALK and ROS1 inhibitor used in the treatment of non-small cell lung cancer.
Ceritinib: A second-generation ALK inhibitor with improved efficacy against resistant mutations.
Alectinib: Another ALK inhibitor known for its ability to penetrate the blood-brain barrier and treat brain metastases.
This compound’s uniqueness lies in its specific binding affinity and potential to overcome resistance mechanisms that limit the efficacy of other inhibitors.
Properties
Molecular Formula |
C18H17F3N6O |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
3-(5,5-dimethyl-2H-1,2,4-oxadiazol-3-yl)-N-[(1R)-1-(2,3,5-trifluorophenyl)ethyl]pyrazolo[1,5-a]pyrimidin-5-amine |
InChI |
InChI=1S/C18H17F3N6O/c1-9(11-6-10(19)7-13(20)15(11)21)23-14-4-5-27-17(24-14)12(8-22-27)16-25-18(2,3)28-26-16/h4-9H,1-3H3,(H,23,24)(H,25,26)/t9-/m1/s1 |
InChI Key |
WBGLGSWYTFQOGF-SECBINFHSA-N |
Isomeric SMILES |
C[C@H](C1=C(C(=CC(=C1)F)F)F)NC2=NC3=C(C=NN3C=C2)C4=NC(ON4)(C)C |
Canonical SMILES |
CC(C1=C(C(=CC(=C1)F)F)F)NC2=NC3=C(C=NN3C=C2)C4=NC(ON4)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















